molecular formula C11H11N B146794 2,6-Dimethylquinoline CAS No. 877-43-0

2,6-Dimethylquinoline

Cat. No. B146794
CAS RN: 877-43-0
M. Wt: 157.21 g/mol
InChI Key: JJPSZKIOGBRMHK-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives, including 2,6-dimethylquinoline, has been a subject of interest in several studies. A general synthesis approach for 4-substituted quinolines has been developed, which involves the use of 4-haloquinoline intermediates . Another study describes the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes, which are used in the asymmetric synthesis of chiral tetrahydroquinolines . These methods illustrate the versatility and creativity in the synthesis of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied. For instance, the structure of 2,6-dimethylquinolin-4(1H)-one, a related compound, has been determined to be planar with a dihedral angle between the planes of the two rings being very small, indicating the planarity of the molecule . This planarity is a common feature among quinoline derivatives and is important for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application in drug synthesis. For example, the synthesis of polysubstituted quinolines as potential antimalarial drugs involves successive ring closure, nitration, aromatic substitution, reduction of the nitro group to an amino group, and alkylation . These reactions demonstrate the chemical reactivity of quinoline derivatives and their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylquinoline have been studied, including the calculation of standard thermodynamic properties for the gaseous state. Experimental methods such as calorimetry, densimetry, ebulliometry, manometry, and differential-scanning calorimetry have been employed to derive molar entropies, enthalpies, and Gibbs free energies of formation . These properties are crucial for understanding the behavior of quinoline derivatives in various phases and conditions.

Scientific Research Applications

Thermodynamic Properties

  • Thermodynamic Properties in Gaseous State : The thermodynamic properties of 2,6-dimethylquinoline have been studied, including measurements of heat capacity, density, and combustion calorimetry. The study also compared these results with computational models, contributing to a deeper understanding of its behavior in various states (Chirico, Johnson, & Steele, 2007).

Chemical Synthesis and Reactions

  • Iodine-Mediated Diastereoselective Cyclopropanation : A novel reaction involving 2,6-dimethylquinoline has been developed, leading to the synthesis of cyclopropane derivatives. This demonstrates its utility in complex chemical reactions and potential applications in synthetic chemistry (Yavari, Hosseinpour, & Skoulika, 2015).

Analytical Chemistry Applications

  • Spectrofluorimetric Determination of Aliphatic Amines : A method for determining aliphatic amines using 2,6-dimethylquinoline-4-(N-succinimidyl) formate as a fluorescence probe has been developed. This method is valuable for analyzing water samples, indicating its importance in environmental monitoring and analysis (Cao, Wang, Liu, & Zhang, 2003).

Crystallography and Structural Analysis

  • Structural Determination of Derivatives : The crystal structure of a derivative of 2,6-dimethylquinoline, namely 2,6-dimethylquinolin-4(1H)-one, was determined, contributing to our understanding of the structural aspects of such compounds (Rajnikant, Dinesh, Deshmukh, & Kamni, 2003).

Metal Complexation and Coordination Chemistry

  • Complexation Studies with Transition Metals : Research on 2,6-dimethylquinoline derivatives has shown their ability to complex with transition metals, which is critical for understanding their potential applications in catalysis and material science (Samy et al., 2018).

Biodegradation and Environmental Applications

  • Biodegradation of 2,6-Dimethylphenol : A study on the microbial degradation of 2,6-dimethylphenol, a related compound to 2,6-dimethylquinoline, by Mycobacterium neoaurum highlights the potential for bioremediation of environmental pollutants (Ji et al., 2019).

Spectroscopy and Vibrational Analysis

  • Infrared Spectra Analysis : The infrared spectra of 2,6-dimethylquinoline and its derivatives were recorded and analyzed, providing valuable information for the identification and characterization of such compounds (Das et al., 2010).

Safety And Hazards

2,6-Dimethylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2,6-Dimethylquinoline research are not clear from the current literature .

properties

IUPAC Name

2,6-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPSZKIOGBRMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
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DSSTOX Substance ID

DTXSID0044153
Record name 2,6-Dimethylquinoline
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Molecular Weight

157.21 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]
Record name 2,6-Dimethylquinoline
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Product Name

2,6-Dimethylquinoline

CAS RN

877-43-0
Record name 2,6-Dimethylquinoline
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Record name 2,6-Dimethylquinoline
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Record name 2,6-DIMETHYLQUINOLINE
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Record name Quinoline, 2,6-dimethyl-
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Record name 2,6-Dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
RD Chirico, RD Johnson III, WV Steele - The Journal of Chemical …, 2007 - Elsevier
Measurements leading to the calculation of the standard thermodynamic properties for gaseous 2,6-dimethylquinoline (Chemical Abstracts registry number [877-43-0]) are reported. …
Number of citations: 33 www.sciencedirect.com
DM Bowen, RW Belfit Jr, RA Walser - Journal of the American …, 1953 - ACS Publications
Several derivatives of quinaldine have been synthesized from aromatic amines and crotonaldehydeby Utermohlen’s modification of the Skraup and Doebner-v. Miller syntheses2; the …
Number of citations: 13 pubs.acs.org
CC PRICE, BH VELZEN… - The Journal of Organic …, 1947 - ACS Publications
Nitration of 8, 4-dimethylquinoline. A solution of 204 g. of 2, 4-dimethylquinoline [prepared in 88% yield according to the directions of Coombes (4)] in 1020 g. of concentrated sulfuric …
Number of citations: 3 pubs.acs.org
AA Kamiloğlu, I Acar, Z Biyiklioglu - Polyhedron, 2017 - Elsevier
4-[(2,6-Dimethylquinoline-4-yl)oxy] peripherally substituted metal free (4), cobalt(II) (5), copper(II) (6) and manganese(III) (7) phthalocyanines were synthesized by using phthalonitrile …
Number of citations: 5 www.sciencedirect.com
MAVR da Silva, MARM Matos, LMPF Amaral - The Journal of Chemical …, 1995 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of formation for crystalline 2,6-dimethylquinoline, 2,6-(CH 3 ) 2 –C 9 H 5 N, and 2,7-dimethylquinoline, 2,7-(CH 3 ) 2 –C 9 H 5 N, at the …
Number of citations: 16 www.sciencedirect.com
LW Cao, H Wang, X Liu, HS Zhang - Talanta, 2003 - Elsevier
A new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu) has been synthesized. Based on the selective reaction of DMQF-OSu with primary and …
Number of citations: 21 www.sciencedirect.com
I Yavari, R Hosseinpour, S Skoulika - Synlett, 2015 - thieme-connect.com
A novel iodine-mediated reaction of 2,6-dimethylquinoline with Knoevenagel condensation products of malononitrile with benzaldehydes, leading to a facile, one-pot synthesis of 2-aryl-…
Number of citations: 15 www.thieme-connect.com
JLC Marais, OG Backeberg - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… Chem., 1947, 12, 203) for nitration of 2 : 6-dimethylquinoline. 5-Chlovo-4 : 6-dimethylpinoline (111) .-The dichloro-compound (X) (2-3 g.) was dissolved in glacial acetic acid (20 cc) to …
Number of citations: 5 pubs.rsc.org
M Geffe, D Schollmeyer, H Detert - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C24H22N2O, was obtained in a two-step procedure from the corresponding 4-(2-iodophenyl)quinoline. The quinoline system is approximately planar [maximum …
Number of citations: 2 scripts.iucr.org
BP Lugovkin - Chemistry of Heterocyclic Compounds, 1966 - Springer
The crotonaldehyde type of condensation of 6-quinolylaldehyde and its methiodide with 3-methyl-3-ethyl-, and 3-allylrhodanines is investigated. 5-(Quinolidene-6-)-3-alkylrhodanines …
Number of citations: 3 link.springer.com

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